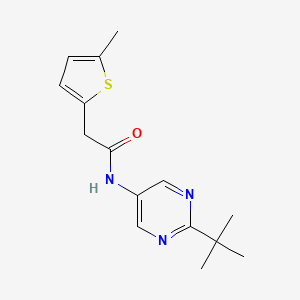
N-(2-tert-butylpyrimidin-5-yl)-2-(5-methylthiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-tert-butylpyrimidin-5-yl)-2-(5-methylthiophen-2-yl)acetamide, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a critical role in B-cell receptor signaling, and its inhibition has shown promise in the treatment of B-cell malignancies. In
Mecanismo De Acción
BTK plays a critical role in B-cell receptor signaling, which is essential for the survival and proliferation of malignant B-cells. N-(2-tert-butylpyrimidin-5-yl)-2-(5-methylthiophen-2-yl)acetamide inhibits BTK activity by binding to its active site, preventing phosphorylation and downstream signaling. This leads to apoptosis of malignant B-cells and a reduction in tumor burden.
Biochemical and Physiological Effects:
N-(2-tert-butylpyrimidin-5-yl)-2-(5-methylthiophen-2-yl)acetamide has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity or adverse effects observed. It has also demonstrated good oral bioavailability and pharmacokinetics. In clinical trials, N-(2-tert-butylpyrimidin-5-yl)-2-(5-methylthiophen-2-yl)acetamide has shown promising efficacy in the treatment of CLL and NHL, with high response rates and durable remissions observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-tert-butylpyrimidin-5-yl)-2-(5-methylthiophen-2-yl)acetamide has several advantages for lab experiments, including its specificity for BTK and its ability to induce apoptosis of malignant B-cells. However, its potency and efficacy may vary depending on the specific cell line or animal model used, and further studies are needed to determine optimal dosing and combination therapies.
Direcciones Futuras
There are several potential future directions for the development of N-(2-tert-butylpyrimidin-5-yl)-2-(5-methylthiophen-2-yl)acetamide. These include:
1. Combination therapy with other targeted therapies, such as venetoclax and lenalidomide, to enhance its efficacy.
2. Evaluation of its potential in other B-cell malignancies, such as Waldenstrom macroglobulinemia and mantle cell lymphoma.
3. Optimization of dosing and administration schedules to maximize its therapeutic potential.
4. Development of biomarkers to predict response and resistance to N-(2-tert-butylpyrimidin-5-yl)-2-(5-methylthiophen-2-yl)acetamide.
5. Exploration of its potential in combination with immunotherapy, such as checkpoint inhibitors, to enhance anti-tumor immune responses.
In conclusion, N-(2-tert-butylpyrimidin-5-yl)-2-(5-methylthiophen-2-yl)acetamide is a promising small molecule inhibitor that targets BTK and has shown efficacy in the treatment of B-cell malignancies. Further studies are needed to optimize its dosing and combination therapies and explore its potential in other malignancies and in combination with immunotherapy.
Métodos De Síntesis
The synthesis of N-(2-tert-butylpyrimidin-5-yl)-2-(5-methylthiophen-2-yl)acetamide involves a series of chemical reactions, starting with the reaction of 2-amino-4-tert-butylpyrimidine with 5-methylthiophene-2-carboxylic acid to form 2-(5-methylthiophen-2-yl)pyrimidine-4-amine. This compound is then reacted with ethyl chloroacetate to form 2-(5-methylthiophen-2-yl)acetamide. Finally, the tert-butyl group is introduced by reacting with tert-butyl bromide in the presence of potassium carbonate. The resulting product is N-(2-tert-butylpyrimidin-5-yl)-2-(5-methylthiophen-2-yl)acetamide, or N-(2-tert-butylpyrimidin-5-yl)-2-(5-methylthiophen-2-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(2-tert-butylpyrimidin-5-yl)-2-(5-methylthiophen-2-yl)acetamide has been extensively studied for its potential in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). It has been shown to inhibit BTK activity and downstream signaling pathways, leading to apoptosis of malignant B-cells. N-(2-tert-butylpyrimidin-5-yl)-2-(5-methylthiophen-2-yl)acetamide has also demonstrated synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical studies.
Propiedades
IUPAC Name |
N-(2-tert-butylpyrimidin-5-yl)-2-(5-methylthiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-10-5-6-12(20-10)7-13(19)18-11-8-16-14(17-9-11)15(2,3)4/h5-6,8-9H,7H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUFEFOTBMFXEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CC(=O)NC2=CN=C(N=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

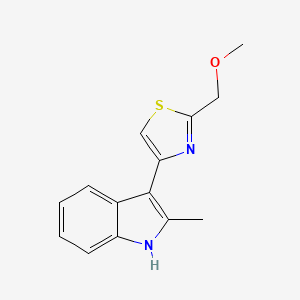
![N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7530999.png)
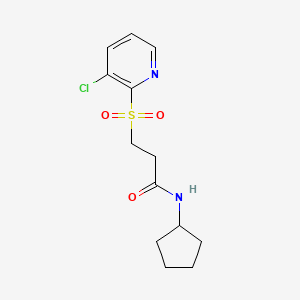
![2-[(3-Bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole](/img/structure/B7531002.png)
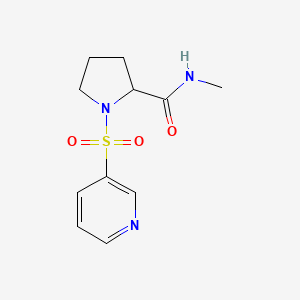
![1-[(2-Imidazol-1-ylphenyl)methyl]-3-(2-methylpropyl)urea](/img/structure/B7531014.png)
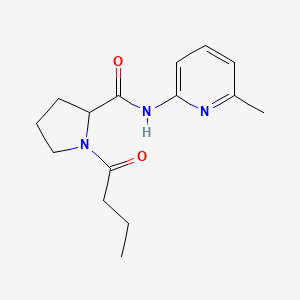
![5-[2-(methoxymethyl)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7531036.png)

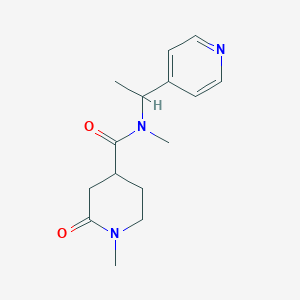
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-methoxypropanamide](/img/structure/B7531052.png)
![N-methyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B7531071.png)
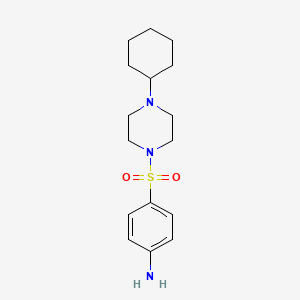
![N-[3-(5-methyltetrazol-1-yl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7531093.png)